N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide
Description
N-(2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a structurally complex molecule featuring a 1,2,4-oxadiazole core substituted with a thiophen-2-yl group and a methyl-linked phenyl ring. This compound belongs to a class of heterocyclic derivatives known for their pharmacological relevance, particularly in targeting enzymes or receptors due to their electron-rich aromatic systems and polar functional groups .
Properties
IUPAC Name |
N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O2S/c23-22(24,25)16-7-3-5-14(11-16)12-19(29)26-17-8-2-1-6-15(17)13-20-27-21(28-30-20)18-9-4-10-31-18/h1-11H,12-13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYFOYNDNHKGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, emphasizing synthetic pathways, functional group variations, and inferred biological implications.
Key Observations :
- Core Heterocycles : The target’s 1,2,4-oxadiazole core distinguishes it from 1,3,4-thiadiazole () and benzamide () derivatives. Oxadiazoles are preferred for their metabolic stability and hydrogen-bonding capacity, whereas thiadiazoles may offer enhanced π-π stacking .
- Trifluoromethyl Phenyl Group : Shared with and compounds, this group improves lipophilicity and resistance to oxidative metabolism. The para-position in vs. meta-position in the target compound may influence target binding .
- Synthetic Complexity : The target compound’s synthesis likely requires cyclization steps for oxadiazole formation, contrasting with ’s straightforward coupling and ’s multi-step sulfanyl incorporation .
Functional Implications
- The mercapto group in ’s compound may confer redox-modulating properties .
- Solubility and Permeability: The trifluoromethyl group enhances membrane permeability but may reduce aqueous solubility compared to non-fluorinated analogs. ’s flutolanil, a fungicide, leverages this balance for systemic activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
